piperidin-3-yl N,N-dimethylcarbamate hydrochloride

Descripción

Chemical Identity and Nomenclature

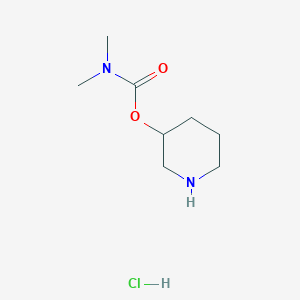

Piperidin-3-yl N,N-dimethylcarbamate hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a dimethylcarbamate group at the 3-position, forming a hydrochloride salt. Its systematic IUPAC name is piperidin-3-yl dimethylcarbamate hydrochloride , reflecting its structural components. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1864053-86-0 | |

| Molecular Formula | C₈H₁₇ClN₂O₂ | |

| Molecular Weight | 208.69 g/mol | |

| SMILES Notation | O=C(OC1CCCNC1)N(C)C.Cl | |

| InChIKey | SQMGMNSVFRTAKT-UHFFFAOYSA-N |

The compound consists of a six-membered piperidine ring with a carbamate group (-OC(=O)N(CH₃)₂) at the 3-position and a hydrochloride counterion. This structure confers both basic (piperidine) and polar (carbamate) properties, making it versatile for synthetic modifications.

Historical Development and Discovery

The synthesis of piperidin-3-yl carbamate derivatives emerged from advancements in heterocyclic chemistry during the late 20th century. Early methodologies focused on hydrogenating pyridine-3-yl carbamates using palladium catalysts under hydrogen gas, as described in patents from 2009. For example, reducing pyridin-3-yl dimethylcarbamate with H₂/Pd produced the piperidine analog, which was subsequently isolated as a hydrochloride salt.

Alternative routes involve chiral synthesis from natural precursors. A 2024 study demonstrated the enantioselective synthesis of 3-(N-Boc-amino)piperidines from L-glutamic acid, highlighting the role of asymmetric catalysis in accessing stereochemically pure intermediates. Commercial availability of the compound via suppliers like Enamine Ltd. () has facilitated its use in drug discovery, with the company offering >95% pure material since the early 2010s.

Academic Research Significance

This compound serves as a critical intermediate in medicinal chemistry and materials science:

Table 2: Research Applications of this compound

In enzyme inhibition studies, the carbamate group acts as an electrophilic "warhead," covalently modifying catalytic serine residues in target proteins. For drug delivery, its polar nature enhances interactions with polymeric matrices, improving film stability and bioactive molecule release. Additionally, its piperidine core is a scaffold for generating sp³-rich compounds, addressing challenges in bioavailability and selectivity.

Propiedades

IUPAC Name |

piperidin-3-yl N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMGMNSVFRTAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-3-yl N,N-dimethylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Análisis De Reacciones Químicas

Types of Reactions

Piperidin-3-yl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces secondary amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Piperidin-3-yl N,N-dimethylcarbamate hydrochloride has diverse applications across several domains:

Pharmaceuticals

- Synthesis of Drug Candidates : The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to new therapeutic compounds.

- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes, potentially offering therapeutic benefits for conditions like Niemann-Pick disease and Alzheimer's disease .

Agrochemicals

- Development of Pesticides : The compound's structural features make it suitable for developing new agrochemical products, particularly those targeting pest resistance mechanisms .

Biological Research

- Interaction with Biological Targets : Studies have shown that this compound interacts with various receptors and enzymes, suggesting its role in modulating biological pathways.

- Potential Therapeutic Applications : Preliminary research indicates its promise as a therapeutic agent due to its biological activities, which warrant further investigation into its mechanisms of action .

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibitors, this compound was evaluated for its ability to inhibit human butyrylcholinesterase (BChE). The compound exhibited promising inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Synthetic Pathways

Research involving the synthesis of piperidin derivatives highlighted the efficiency of using this compound as a precursor. This study demonstrated high yields and purity in synthesized compounds, indicating its utility in pharmaceutical production processes .

Mecanismo De Acción

The mechanism of action of piperidin-3-yl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom.

N,N-Dimethylcarbamate: A functional group commonly found in pesticides and pharmaceuticals.

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride: A similar compound with the carbamate group attached to the 4-position of the piperidine ring.

Uniqueness

Piperidin-3-yl N,N-dimethylcarbamate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

Piperidin-3-yl N,N-dimethylcarbamate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 208.69 g/mol. The compound features a piperidine ring substituted at the 3-position with a carbamate group, which enhances its solubility and biological activity due to the presence of N,N-dimethyl substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. For example, studies have indicated that similar carbamate derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM .

- Receptor Modulation : this compound may also interact with cell surface receptors, influencing signal transduction pathways that are critical for various cellular functions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various tumor cell lines. For instance, related carbamate derivatives have shown significant cytotoxic activity in melanoma and other cancer cell lines, indicating potential as an antitumor agent .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit cholinesterases, which are important targets in neuropharmacology. Its inhibition profile suggests it could be more effective than established drugs like rivastigmine in certain contexts .

- Agrochemical Applications : Given its biological activity, this compound is also being investigated for potential use in developing pesticides and herbicides, highlighting its versatility beyond medicinal applications.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxic effects of carbamate derivatives, this compound was shown to exhibit significant activity against several cancer cell lines (e.g., SK-MEL-2 melanoma line) with an IC50 value of 39 nM. This suggests a strong potential for further development as an antitumor therapeutic agent .

Q & A

Basic Research Questions

Q. How can piperidin-3-yl N,N-dimethylcarbamate hydrochloride be synthesized, and what analytical methods validate its structural integrity?

- Synthesis Methodology : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. For example, a piperidine core may be functionalized with dimethylcarbamate using chloroformate derivatives under anhydrous conditions . Isolation often involves recrystallization from solvents like 1,4-dioxane or ethanol .

- Structural Validation :

- NMR Spectroscopy : - and -NMR should confirm the piperidine ring (e.g., δ 3.5–4.0 ppm for carbamate protons) and dimethyl groups (δ 2.2–2.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (e.g., [M+H] for CHNO·HCl).

- Elemental Analysis : Percent composition of C, H, N should match theoretical values (e.g., ±0.3% deviation) .

Q. What methods ensure purity and stability of the compound during storage?

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 220–254 nm) and acetonitrile/water mobile phase. Purity ≥98% is typical for research-grade material .

- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis .

- Stability Protocols :

- Store under inert gas (argon) at −20°C in airtight containers. Avoid exposure to light and humidity, which degrade carbamates .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

- Solubility Profiling : Test in DMSO (primary solvent), saline, or PBS. If insoluble, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80) at biocompatible concentrations (<1% v/v) .

- Formulation Optimization : For cell-based assays, ensure compatibility with biological buffers (pH 7.4) and validate absence of precipitation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in acetylcholinesterase inhibition?

- SAR Design :

- Analog Synthesis : Modify the piperidine ring (e.g., introduce substituents at C-3 or C-4) or carbamate group (e.g., replace dimethyl with diethyl) .

- Enzymatic Assays : Use Ellman’s method to measure IC against acetylcholinesterase (AChE). Compare activity of analogs to identify critical functional groups .

Q. How can metabolic pathways and degradation products be characterized?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites may include hydrolyzed carbamate (piperidin-3-ol) or N-demethylated derivatives .

- Degradation Studies : Expose to accelerated conditions (e.g., 40°C/75% RH) and monitor degradation products using stability-indicating HPLC. Identify hydrolytic cleavage products via MS fragmentation .

Q. What experimental designs optimize pharmacokinetic (PK) profiling in rodent models?

- Dose Selection : Use allometric scaling from in vitro IC values (e.g., 1–10 mg/kg for intravenous or oral administration).

- Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify compound and metabolites via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Data Analysis : Calculate AUC, C, t, and bioavailability. Discrepancies between in vitro and in vivo data may arise from protein binding or first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.